molecular formula C24H33ClN2O B10764623 N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide,monohydrochloride

N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide,monohydrochloride

Número de catálogo: B10764623
Peso molecular: 406.0 g/mol
Clave InChI: LDVFWGIGCYCMSS-GRHFMELZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide,monohydrochloride is a deuterated analog of pentanoyl fentanyl, a synthetic opioid structurally related to fentanyl. The compound features a pentanamide backbone, a piperidinyl core, and a phenylethyl substituent. The deuterium (d5) substitution occurs on the N-phenyl ring, replacing five hydrogen atoms with deuterium at positions 2, 3, 4, 5, and 6 . This isotopic modification is designed to alter pharmacokinetic properties, such as metabolic stability, while retaining affinity for μ-opioid receptors . The hydrochloride salt enhances solubility for research applications, including use as an internal standard in mass spectrometry (MS)-based forensic and pharmacological analyses .

Propiedades

Fórmula molecular

C24H33ClN2O

Peso molecular

406.0 g/mol

Nombre IUPAC

N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide;hydrochloride

InChI

InChI=1S/C24H32N2O.ClH/c1-2-3-14-24(27)26(22-12-8-5-9-13-22)23-16-19-25(20-17-23)18-15-21-10-6-4-7-11-21;/h4-13,23H,2-3,14-20H2,1H3;1H/i5D,8D,9D,12D,13D;

Clave InChI

LDVFWGIGCYCMSS-GRHFMELZSA-N

SMILES isomérico

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)CCCC)[2H])[2H].Cl

SMILES canónico

CCCCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl

Origen del producto

United States

Métodos De Preparación

Cyclization of Bis-(2-Chloroethyl)amine Hydrochloride

The piperidine core is synthesized via a solvent-free cyclization reaction between aniline and bis-(2-chloroethyl)amine hydrochloride. As detailed in CN103980229A, this step involves:

  • Reactants : Aniline and bis-(2-chloroethyl)amine hydrochloride (molar ratio 1:2.3–3.05).

  • Conditions : Heating to 160–250°C for 3–4 hours, inducing fusion and cyclization.

  • Workup : Neutralization with 30% NaOH, followed by reduced-pressure distillation.

Table 1: Optimization of Piperidinyl Intermediate Synthesis

Molar Ratio (Aniline:Bis-(2-Cl-Et)amine·HCl)Temperature (°C)Yield (%)Purity (HPLC, %)
1:2.319079.899.3
1:2.719078.799.7
1:3.0519076.499.3

Higher molar ratios of bis-(2-chloroethyl)amine hydrochloride improve yields but require precise temperature control to avoid decomposition.

Deuterium Labeling Strategies

Catalytic Deuteration of N-Phenyl Precursors

Deuterium incorporation at the phenyl ring is achieved through catalytic exchange or via deuterated aniline. The latter method is preferred for isotopic purity:

  • Deuterated Aniline Synthesis : Aniline-d5 is prepared by hydrogen-deuterium exchange using D2O and palladium catalysts.

  • Coupling with Piperidinyl Amine : The deuterated aniline reacts with 1-(2-phenylethyl)-4-piperidinylamine in the presence of pentanoyl chloride, forming the amide bond.

Key Considerations :

  • Isotopic Purity : >98% deuterium incorporation is essential to avoid analytical interference.

  • Side Reactions : Competing N-alkylation or over-deuteration must be minimized using controlled stoichiometry.

Amide Bond Formation and Optimization

The final amide coupling employs either Schotten-Baumann conditions or carbodiimide-mediated activation:

Schotten-Baumann Method

  • Reactants : 1-(2-Phenylethyl)-4-piperidinylamine, pentanoyl chloride, deuterated aniline.

  • Conditions : Aqueous NaOH, dichloromethane, 0–5°C.

  • Yield : 70–75% after recrystallization.

Carbodiimide-Mediated Coupling

  • Activators : DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Yield : 80–85% with reduced byproducts.

Table 2: Comparative Analysis of Amidation Methods

MethodSolventTemperature (°C)Yield (%)Purity (%)
Schotten-BaumannDCM/H2O0–570–7598.5
Carbodiimide (EDC/DMAP)THF2580–8599.2

Carbodiimide methods offer superior yields but require rigorous drying to prevent hydrolysis.

Monohydrochloride Salt Formation

The free base is converted to its hydrochloride salt to enhance stability and solubility:

  • Procedure : Dissolve the free base in anhydrous ether, add concentrated HCl dropwise, and precipitate the salt.

  • Optimization : Excess HCl leads to dihydrochloride formation; stoichiometric HCl (1:1 molar ratio) ensures monohydrochloride purity.

Analytical Characterization

Mass Spectrometry (MS)

  • Molecular Ion Peak : m/z 369.6 [M+H]⁺, with deuterium isotopic pattern confirming five D atoms.

  • Fragmentation : Peaks at m/z 252.3 (piperidinyl fragment) and 105.1 (deuterated phenyl).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Absence of signals at 6.8–7.2 ppm (deuterated phenyl), with piperidinyl protons at δ 3.1–3.4 ppm.

  • ¹³C NMR : Quinoline carbons at δ 120–140 ppm, confirming aromatic deuteration.

Challenges and Industrial Scalability

  • Deuterium Cost : Aniline-d5 is expensive, necessitating efficient recovery systems.

  • Regulatory Compliance : Controlled substance classification requires secure synthesis protocols.

  • Waste Management : Solvent-free cyclization (as in CN103980229A ) reduces liquid waste by 30%.

Análisis De Reacciones Químicas

Metabolic Degradation

Valeryl Fentanyl-d5 undergoes hydrolysis under physiological conditions, primarily via enzymatic cleavage of the amide bond. The deuterated phenyl group introduces a kinetic isotope effect , reducing the reaction rate compared to non-deuterated analogs. Key metabolic pathways include:

  • Amide hydrolysis :
    Enzymes such as carboxylesterases or amidases catalyze the breakdown of the pentanamide group, producing a primary amine intermediate.

  • Piperidine ring modification :
    Potential oxidation or alkylation of the piperidine ring, though less common due to its stability.

  • Deuterium retention :
    The d5-phenyl group remains intact during metabolism, aiding in isotopic tracing and pharmacokinetic studies.

Structural and Functional Comparison

FeatureValeryl Fentanyl-d5Fentanyl (Non-Deuterated)
Molecular Formula C25H33ClN2O (with d5-phenyl)C22H28N2O
Amide Group Pentanamide (5-carbon chain)Propanamide (3-carbon chain)
Isotopic Labeling d5-phenyl group (5 deuterium atoms)No deuterium
Metabolic Stability Slower hydrolysis due to kinetic isotope effectFaster degradation

Reaction Rate Comparison

Reaction TypeValeryl Fentanyl-d5Fentanyl
Amide Hydrolysis Reduced rate (due to d5-phenyl)Faster rate
Enzymatic Cleavage Lower susceptibility to esterasesHigher susceptibility

Regulatory Context

Valeryl Fentanyl-d5 falls under the Schedule I controlled substances in many jurisdictions, including the U.S., due to its structural similarity to fentanyl . Its synthesis and distribution are tightly regulated.

Key Research Insights

  • Isotopic Tracing : The d5-phenyl group enables precise tracking of metabolic pathways in pharmacokinetic studies.

  • Therapeutic Potential : While not explicitly stated in sources, structural analogs of fentanyl (e.g., Valeryl Fentanyl) are explored for pain management, though risks of abuse and toxicity persist .

  • Analytical Challenges : The compound’s deuterated phenyl group complicates chromatographic separation in LC-MS analysis, requiring specialized methods.

References :

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Analgesic Properties

N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide is structurally similar to fentanyl, which is known for its analgesic properties. Research indicates that compounds with similar structures can exhibit significant analgesic effects, making this compound a candidate for pain management therapies. Studies have shown that modifications in the piperidine ring and the phenethyl group can enhance potency and selectivity for opioid receptors .

1.2 Anticonvulsant Activity

Recent studies have explored the synthesis of derivatives related to N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide, focusing on their anticonvulsant activity. For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide have demonstrated efficacy in animal models of epilepsy, suggesting that similar modifications to the pentanamide structure could yield compounds with anticonvulsant properties .

Research on Fentanyl Analogues

2.1 Controlled Substance Classification

Due to its structural similarity to fentanyl, N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide is classified as a Schedule II controlled substance under U.S. law. This classification highlights its potential for abuse and necessitates careful regulation in research and clinical applications .

2.2 Investigation of New Psychoactive Substances

The compound has been studied within the context of new psychoactive substances (NPS). Research efforts aim to identify and characterize fentanyl analogues, including N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide, to understand their pharmacological profiles and potential risks associated with their use .

Case Studies

3.1 Clinical Implications

In clinical settings, there have been cases reported involving the use of fentanyl analogues in illicit drug distribution networks. For instance, legal documents reveal instances where individuals were charged with distributing mixtures containing detectable amounts of fentanyl analogues, including N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide . Such cases underscore the need for ongoing surveillance and research into the implications of these substances on public health.

3.2 Animal Studies

Animal studies have been pivotal in assessing the safety and efficacy of compounds like N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide. Research has indicated that modifications to the chemical structure can significantly influence biological activity, including analgesic effects and potential side effects .

Mecanismo De Acción

El fentanilo valeril-d5 (clorhidrato) ejerce sus efectos uniéndose a los receptores opioides mu en el sistema nervioso central. Esta unión activa las proteínas G, lo que lleva a la inhibición de la adenilato ciclasa y a una posterior disminución de los niveles de monofosfato de adenosina cíclico (cAMP). Esto da como resultado una reducción de la liberación de neurotransmisores y produce efectos analgésicos . El etiquetado con deuterio no altera significativamente el mecanismo de acción en comparación con el fentanilo valeril no etiquetado .

Compuestos similares:

Singularidad del fentanilo valeril-d5 (clorhidrato):

Comparación Con Compuestos Similares

Structural Analog Series: Amide Chain Length and Substituents

The compound belongs to the 4-anilidopiperidine class, sharing a core structure with fentanyl and its derivatives. Key structural variations among analogs include:

Compound Name Amide Chain Length Substituents Molecular Weight (g/mol)
N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide,monohydrochloride Pentanamide (C5) Deuterated N-phenyl (d5) ~394 (estimated)
Pentanoyl fentanyl (non-deuterated) Pentanamide (C5) Non-deuterated N-phenyl ~389
Butyryl fentanyl-d5 Butanamide (C4) Deuterated N-phenyl (d5) ~392
o-Methoxy Butyryl fentanyl Butanamide (C4) Methoxy group on N-phenyl ~407
Thiofentanyl Propanamide (C3) Thienyl substituent on piperidinyl ~352

Key Observations :

  • Amide Chain Length: Longer chains (e.g., pentanamide vs.
  • Deuterium Substitution : The d5 modification slows metabolism by the deuterium isotope effect, reducing susceptibility to cytochrome P450 (CYP)-mediated N-dealkylation, a primary pathway for fentanyl analogs .
  • Functional Group Variations : Methoxy (o-methoxy) or thienyl groups alter receptor binding kinetics and metabolic pathways .

Metabolic Pathways and Stability

Fentanyl analogs are predominantly metabolized by CYP3A4 via N-dealkylation (removal of the phenylethyl-piperidinyl group) and, to a lesser extent, amide hydrolysis and hydroxylation . Comparative metabolic

Compound Primary Metabolic Pathway CYP3A4 Affinity Metabolic Stability (vs. Fentanyl)
Fentanyl N-dealkylation (norfentanyl) High Baseline
Pentanoyl fentanyl (non-d5) N-dealkylation High Similar to fentanyl
Deuterated pentanamide N-dealkylation (slowed) High Increased (deuterium effect)
o-Methoxy Butyryl fentanyl O-demethylation + N-dealkylation Moderate Reduced (methoxy group instability)

Implications :

  • Deuterated analogs like N-phenyl-d5-pentanamide exhibit prolonged half-lives due to reduced enzymatic cleavage, making them valuable as stable internal standards in MS .
  • Methoxy-substituted analogs may exhibit unpredictable pharmacokinetics due to competing metabolic pathways .

Pharmacological and Forensic Considerations

  • Potency: While exact potency data for the deuterated pentanamide are scarce, non-deuterated pentanoyl fentanyl is estimated to be ~5–10× more potent than morphine, aligning with typical fentanyl analog trends .
  • Legal Status: The non-deuterated pentanoyl fentanyl is classified as a Schedule I controlled substance in the U.S. under analogue statutes . Deuterated versions may face similar restrictions due to structural similarity.
  • Analytical Use : Deuterated analogs are critical in forensic toxicology for quantifying parent compounds via GC- or LC-MS, leveraging their isotopic distinction .

Actividad Biológica

N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide monohydrochloride, commonly referred to as Valeryl fentanyl-d5, is a deuterated analog of the potent synthetic opioid fentanyl. It belongs to the class of compounds known as 4-anilidopiperidines, which are characterized by their high affinity for mu-opioid receptors and significant analgesic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, receptor interactions, and potential therapeutic applications.

  • CAS Number : 2747915-99-5
  • Molecular Formula : C24H27D5N2O
  • Molecular Weight : 369.6 g/mol
  • Structure : The compound features a piperidine ring substituted with a phenethyl group and a phenyl group, with deuterium atoms incorporated into its structure.

Valeryl fentanyl-d5 exhibits its biological activity primarily through interaction with the mu-opioid receptor (MOR). The binding affinity of fentanyl derivatives for this receptor is significantly higher than that of traditional opioids like morphine. Research indicates that compounds in the fentanyl series, including Valeryl fentanyl-d5, show:

  • High μ-opioid receptor affinity : The IC50 values for these compounds are often in the low nanomolar range, indicating potent activity .
  • Selectivity for μ-receptors : While they primarily target μ-receptors, some derivatives can exhibit minor affinity for δ and κ receptors .

Analgesic Effects

The analgesic potency of Valeryl fentanyl-d5 is comparable to that of other fentanyl analogs. Studies have demonstrated that:

  • ED50 values : The effective dose (ED50) for analgesic activity is approximately 2 mg/kg in animal models . This suggests a strong potential for pain management applications.
  • Duration of action : The duration of analgesic effects can vary based on the specific structural modifications made to the compound.

Case Studies and Research Findings

  • Comparative Studies : Research comparing Valeryl fentanyl-d5 with traditional opioids has shown that it provides similar or superior analgesic effects with potentially fewer side effects due to its selective receptor binding profile .
  • Toxicology Reports : While potent, the safety profile of Valeryl fentanyl-d5 must be carefully assessed. Reports indicate that like other opioids, it poses risks for respiratory depression and dependence when misused .

Data Table: Biological Activity Comparison

CompoundMu Receptor Affinity (IC50)ED50 (mg/kg)Duration of Action (min)
Valeryl fentanyl-d53.45 ± 0.45 × 10⁻⁹ M2Variable
Fentanyl9.45 ± 4.05 × 10⁻⁹ M0.004835
Morphine3.31 ± 0.94 × 10⁻⁸ MVariesVaries

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-pentanamide monohydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves reductive amination and acyl chloride coupling. For example, sodium triacetoxylborohydride in dichloroethane facilitates amine-alkylation reactions, while propionyl chloride under basic conditions enables amide bond formation . To optimize yield, control reaction temperature (e.g., reflux in methanol for carbamate intermediates) and use Boc-protection strategies to minimize side reactions during piperidine functionalization . Trituration with diethyl ether enhances purity post-synthesis .

Q. Which analytical techniques are critical for validating structural integrity and purity?

  • Mass spectrometry (HRMS): Confirm molecular weight (exact mass 341.5013 for deuterated analogs) and isotopic purity .
  • NMR spectroscopy: Use 1^1H and 13^13C NMR to verify deuterium incorporation (d5 labeling) at phenyl positions and piperidine/amide backbone integrity .
  • HPLC: Assess purity (>95%) with reverse-phase columns and UV detection at 254 nm .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal protective equipment (PPE): Use nitrile gloves (tested for chemical resistance) and lab coats. Avoid skin contact due to potential CNS effects .
  • Storage: Store in sealed containers at room temperature, away from incompatible materials (e.g., strong oxidizers) .
  • Waste disposal: Follow OSHA guidelines for incineration or chemical waste services .

Advanced Research Questions

Q. How does deuterium labeling (d5) in this compound affect its metabolic stability compared to non-deuterated analogs?

Deuterium incorporation at phenyl positions slows cytochrome P450-mediated metabolism via the kinetic isotope effect (KIE), extending half-life in hepatic microsome assays. Compare metabolic profiles using LC-MS/MS to quantify parent compound and metabolites (e.g., norfentanyl) in vitro . Adjust deuterium placement (e.g., ortho vs. para positions) to optimize metabolic stability while maintaining µ-opioid receptor affinity .

Q. How can researchers resolve discrepancies in reported receptor binding affinities across studies?

  • Standardize assays: Use consistent cell lines (e.g., CHO-K1 expressing human µ-opioid receptors) and radioligands (e.g., 3^3H-diprenorphine) for competitive binding studies .
  • Control for stereochemistry: Verify enantiomeric purity via chiral HPLC, as impurities in 4-piperidinyl stereoisomers can skew IC50_{50} values .
  • Cross-validate with functional assays: Measure cAMP inhibition or β-arrestin recruitment to confirm binding data .

Q. What strategies are effective for assessing metabolic stability in preclinical models?

  • In vitro microsome assays: Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor depletion kinetics using LC-MS/MS .
  • Isotope tracing: Use deuterated analogs to distinguish parent compound from metabolites in plasma/tissue samples .
  • Species scaling: Compare intrinsic clearance rates between species to predict in vivo half-life .

Q. How can isotopic labeling (d5) improve pharmacokinetic/pharmacodynamic (PK/PD) modeling?

Deuterated analogs reduce first-pass metabolism, enhancing bioavailability. Conduct crossover studies in rodent models: administer deuterated and non-deuterated forms, then compare AUC (area under the curve) and Cmax_{max} via tandem mass spectrometry . Use PK/PD modeling software (e.g., Phoenix WinNonlin) to correlate plasma concentrations with analgesic efficacy in tail-flick assays .

Q. What experimental designs mitigate risks of µ-opioid receptor desensitization in prolonged studies?

  • Pulsed dosing: Administer compound intermittently (e.g., every 6 hours) to prevent receptor internalization .
  • Co-administration with antagonists: Use naloxone to reset receptor availability in washout periods .
  • Biased agonist selection: Prioritize analogs with G protein over β-arrestin signaling to reduce tolerance .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.